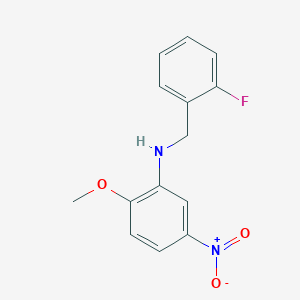

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline

Description

Contextualization of Aniline (B41778) Derivatives in Advanced Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. rsc.org The amino group attached to the benzene (B151609) ring can be readily modified, making anilines versatile intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. Their electronic nature, which can be tuned by substituents on the aromatic ring, influences their reactivity in various chemical transformations.

Significance of Nitro and Methoxy (B1213986) Aromatic Compounds in Synthetic Methodologies

Nitroaromatic compounds are crucial intermediates in organic synthesis, primarily because the nitro group can be easily converted into a variety of other functional groups, most notably amines. The strong electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Conversely, the methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The presence of both a nitro and a methoxy group on an aniline ring, as seen in the core of N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline, creates a complex electronic environment that can be exploited for regioselective reactions. A closely related compound, 2-methoxy-5-nitroaniline (B165355), is a well-established intermediate in the synthesis of dyes and pigments. nih.gov

Role of Fluorinated Organic Molecules in Chemical Innovation

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity and small size of the fluorine atom can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. These attributes have made fluorinated compounds indispensable in the development of modern pharmaceuticals and advanced materials. The 2-fluorobenzyl group in the target molecule is a prime example of a fluorinated moiety that can impart these desirable properties.

Current Research Landscape Pertaining to this compound and Related Structures

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, significant research exists for structurally analogous compounds. A key analogue is 4-fluoro-2-methoxy-5-nitroaniline , which serves as a crucial intermediate in the synthesis of the anticancer drug Mereletinib. sfdchem.com This highlights the potential of such substituted nitroanilines as valuable precursors in medicinal chemistry.

General synthetic strategies for N-benzylated anilines are well-established and typically involve the reaction of an aniline with a benzyl (B1604629) halide. nih.gov The synthesis of N-benzyl-nitroaniline derivatives has also been explored, indicating that the target molecule could likely be synthesized via the N-alkylation of 2-methoxy-5-nitroaniline with 2-fluorobenzyl bromide or a similar electrophile.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and related structures is driven by several objectives:

Development of Novel Synthetic Routes: Exploring efficient and selective methods for the synthesis of polysubstituted anilines.

Investigation of Physicochemical Properties: Understanding how the interplay of the fluoro, methoxy, and nitro groups influences the molecule's electronic and steric properties.

Exploration of Reactivity: Studying the chemical transformations that the molecule can undergo to create new and potentially useful compounds.

Screening for Biological Activity: Assessing the potential of this and related molecules as scaffolds for the development of new therapeutic agents, inspired by the utility of similar compounds in drug discovery.

Interactive Data Tables

Below are interactive tables summarizing the key properties of related compounds, which provide context for the anticipated characteristics of this compound.

Table 1: Properties of 2-Methoxy-5-nitroaniline

| Property | Value | Reference |

| CAS Number | 99-59-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O₃ | nih.gov |

| Molecular Weight | 168.15 g/mol | nih.gov |

| Appearance | Orange-red needles or orange powder | nih.gov |

| Melting Point | 117-119 °C | sigmaaldrich.com |

Table 2: Properties of N-benzyl-2-nitroaniline

| Property | Value | Reference |

| CAS Number | 5729-06-6 | nih.gov |

| Molecular Formula | C₁₃H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 228.25 g/mol | nih.gov |

| Appearance | Yellow to light yellow crystalline powder | smolecule.com |

Table 3: Properties of 4-fluoro-2-methoxy-5-nitroaniline

| Property | Value | Reference |

| CAS Number | 1075705-01-9 | sfdchem.com |

| Molecular Formula | C₇H₇FN₂O₃ | sfdchem.com |

| Molecular Weight | 186.14 g/mol | sfdchem.com |

| Appearance | Yellow Solid | hsppharma.com |

| Melting Point | 130 °C | sfdchem.com |

Detailed Research Findings

Detailed experimental data specifically for this compound is scarce in the reviewed literature. However, based on established chemical principles and data from analogous compounds, a plausible synthetic route and expected properties can be inferred.

A likely synthesis would involve the N-alkylation of 2-methoxy-5-nitroaniline with 2-fluorobenzyl bromide . This reaction would typically be carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve a good yield.

The resulting this compound would be expected to be a solid at room temperature, likely with a yellowish hue, characteristic of many nitroaromatic compounds. Its structure could be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The presence of the various functional groups would make it a versatile intermediate for further chemical modifications. For instance, the nitro group could be reduced to an amine, which could then undergo a variety of reactions, such as diazotization or acylation, to build more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methoxy-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMBLVHRLHTFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Fluorobenzyl 2 Methoxy 5 Nitroaniline and Its Precursors

Strategies for the Construction of the 2-methoxy-5-nitroaniline (B165355) Core

The formation of the 2-methoxy-5-nitroaniline core is a critical step, and several synthetic routes have been developed to achieve this. These methods primarily include the nitration of anisidine derivatives, reduction of nitroanisoles, and nucleophilic aromatic substitution.

Nitration of Anisidine Derivatives

A prevalent method for the synthesis of 2-methoxy-5-nitroaniline involves the direct nitration of 2-methoxyaniline (o-anisidine) or its protected form. nih.gov The direct nitration of the parent aniline (B41778) is often challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple nitration products and oxidation.

To circumvent these issues, a common strategy involves the protection of the amine functionality as an acetamide. This approach modulates the reactivity of the aromatic ring and directs the incoming nitro group to the desired position. The synthesis proceeds through the following steps:

Acetylation of 2-methoxyaniline: 2-methoxyaniline is treated with acetic anhydride (B1165640) in a suitable solvent like glacial acetic acid to form N-(2-methoxyphenyl)acetamide. This step protects the amino group and reduces its activating influence.

Nitration of N-(2-methoxyphenyl)acetamide: The protected intermediate is then subjected to nitration using a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, at low temperatures (e.g., 0–5°C). The methoxy (B1213986) group directs the nitration primarily to the 5-position.

Hydrolysis (Deprotection): The resulting N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed, usually under acidic conditions with hydrochloric acid in methanol, to remove the acetyl group and afford the final product, 2-methoxy-5-nitroaniline.

| Step | Reagents and Conditions | Typical Yield |

| Acetylation | Acetic anhydride, glacial acetic acid, reflux | Quantitative |

| Nitration | Fuming nitric acid, sulfuric acid, 0-5°C | 78-82% |

| Hydrolysis | Hydrochloric acid, methanol, reflux | High |

Reductive Pathways for Nitroanisoles

An alternative route to 2-methoxy-5-nitroaniline is through the partial reduction of 2,4-dinitroanisole. nih.gov This method relies on the selective reduction of one nitro group while leaving the other intact. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity.

Commonly used reagents for this selective reduction include ammonium (B1175870) sulfide (B99878) or sodium sulfide. nih.gov The reaction is typically carried out in an aqueous or alcoholic medium. The nucleophilic sulfide species preferentially attacks one of the nitro groups, leading to its reduction to an amino group.

| Precursor | Reducing Agent | Product |

| 2,4-Dinitroanisole | Ammonium sulfide or Sodium sulfide | 2-methoxy-5-nitroaniline |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another viable pathway, particularly for analogous fluorinated compounds, and the principles can be applied here. For instance, a method for preparing a similar compound, 4-fluoro-2-methoxy-5-nitroaniline, involves the reaction of 2,4-difluoro-5-nitroaniline (B173925) with sodium methoxide (B1231860). chemicalbook.com In this reaction, the methoxide ion displaces one of the fluorine atoms, which are excellent leaving groups in SNAr reactions activated by the nitro group. A similar strategy could be envisioned starting from a suitably substituted dihalonitrobenzene.

This approach is advantageous as it can offer high regioselectivity, depending on the relative activation of the leaving groups by the electron-withdrawing nitro group.

Approaches for Incorporating the 2-Fluorobenzyl Moiety

Once the 2-methoxy-5-nitroaniline core is synthesized, the final step is the introduction of the 2-fluorobenzyl group at the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.

N-Alkylation Strategies Utilizing 2-Fluorobenzyl Halides

Direct N-alkylation is a straightforward method for forming the C-N bond. This involves the reaction of 2-methoxy-5-nitroaniline with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride, in the presence of a base.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion. A base, such as potassium carbonate or cesium fluoride, is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common.

A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine. However, the reduced nucleophilicity of the secondary amine product often allows for selective mono-alkylation under controlled conditions.

| Aniline Substrate | Alkylating Agent | Base | Solvent | Product |

| 2-methoxy-5-nitroaniline | 2-Fluorobenzyl bromide | K₂CO₃ or CsF | Acetonitrile | N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline |

Reductive Amination Protocols for this compound Synthesis

Reductive amination offers a versatile and widely used alternative for the synthesis of N-benzylated anilines. This one-pot procedure involves the reaction of 2-methoxy-5-nitroaniline with 2-fluorobenzaldehyde (B47322) in the presence of a reducing agent. organic-chemistry.org

The reaction mechanism involves two key steps:

Imine Formation: The aniline reacts with the aldehyde to form a Schiff base (imine) intermediate, with the elimination of a water molecule. This step is often catalyzed by a weak acid.

Reduction: The imine is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over palladium on carbon is another effective method. bohrium.com

Reductive amination is often preferred due to its high efficiency and the reduced likelihood of over-alkylation compared to direct N-alkylation with halides. organic-chemistry.org

| Aniline Substrate | Carbonyl Compound | Reducing Agent | Product |

| 2-methoxy-5-nitroaniline | 2-Fluorobenzaldehyde | Sodium triacetoxyborohydride or H₂/Pd-C | This compound |

Protecting Group Chemistry in Multi-step Synthesis of this compound

In the multi-step synthesis leading to this compound, protecting group chemistry is crucial, particularly during the synthesis of the 2-methoxy-5-nitroaniline precursor. The primary amine of a precursor like 2-methoxyaniline is highly susceptible to oxidation and other side reactions under the harsh conditions required for the nitration of the aromatic ring. To ensure regioselectivity and prevent degradation, the amine functionality is temporarily masked with a protecting group. google.comresearchgate.net

A common strategy involves the acetylation of the amino group. For instance, in the synthesis of the analogous compound 4-fluoro-2-methoxy-5-nitroaniline, the precursor 4-fluoro-2-methoxyaniline (B49241) is treated with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This acetyl group is stable under nitrating conditions and deactivates the aromatic ring, helping to direct the incoming nitro group to the desired position. google.com After the nitration step is complete, the acetyl group can be readily removed through acid- or base-catalyzed hydrolysis to regenerate the free amine, a process known as deprotection. google.comchemicalbook.com

The selection of a protecting group is governed by several factors:

Ease of Introduction and Removal: The group must be easy to attach and remove in high yields. ulethbridge.ca

Stability: It must be robust enough to withstand the reaction conditions of subsequent steps. ulethbridge.ca

Chemoselectivity: It should not interfere with other functional groups in the molecule. utsouthwestern.edu

Common protecting groups for amines, besides acetyl, include Carbobenzyloxy (Cbz), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. google.comresearchgate.net The choice depends on the specific reaction sequence and the compatibility with other reagents. For the synthesis of the 2-methoxy-5-nitroaniline precursor, acetylation followed by nitration and subsequent deprotection represents a well-established and effective use of protecting group strategy. google.com

Optimization of Reaction Conditions and Scalability Considerations

The final step in the synthesis of this compound is the N-alkylation (specifically, N-benzylation) of the 2-methoxy-5-nitroaniline precursor with a 2-fluorobenzylating agent, such as 2-fluorobenzyl bromide or 2-fluorobenzyl alcohol. Optimizing the conditions for this transformation is critical for maximizing yield, ensuring purity, and allowing for a scalable process. While specific optimization data for this exact reaction is not detailed in the available literature, general principles for the N-alkylation of nitroanilines provide a clear framework for process development.

Solvent Selection and Reaction Temperature Effects

The choice of solvent and reaction temperature significantly influences the rate and outcome of the N-alkylation of aromatic amines. The solvent's polarity can affect the solubility of the reactants and the stability of transition states. Common solvents for N-alkylation reactions include polar aprotic solvents like acetonitrile or toluene. researchgate.netresearchgate.net

Reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts, such as over-alkylation (dialkylation) or elimination products. youtube.com For instance, some transition metal-catalyzed N-alkylations of anilines are conducted at elevated temperatures, often between 100-140 °C. researchgate.netacs.org However, recent developments have identified catalyst systems that allow these reactions to proceed under much milder conditions, even at room temperature (around 30 °C), which can improve selectivity and reduce energy consumption. researchgate.netnih.govrsc.org

Table 1: Effect of Temperature and Solvents on Analogous N-Alkylation Reactions

| Amine Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Outcome/Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Substituted Benzyl Alcohol | CoNx@NC | Toluene | 140 | Good Conversion | researchgate.net |

| Aniline | Benzyl Alcohol | Al2O3–OK | Acetonitrile | 30 | High Yield | researchgate.net |

| Anisidine | Octanol | Ru Complex | Toluene | 25 - 70 | High Conversion | nih.gov |

Catalyst Systems and Reaction Kinetics

The N-alkylation of anilines, which can be sluggish, is often accelerated by a catalyst. A variety of catalyst systems, including both noble and non-noble metals, have been developed for this purpose. researchgate.net

Ruthenium and Iridium Complexes: These are among the most effective catalysts, often used in "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms. acs.orgnih.gov In this process, the catalyst temporarily abstracts hydrogen from an alcohol (e.g., 2-fluorobenzyl alcohol) to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the secondary amine. This method is atom-economical, producing only water as a byproduct. rsc.org Iridium-based N-heterocyclic carbene (NHC) complexes have been shown to catalyze the N-alkylation of 2-nitroaniline (B44862) with benzyl alcohol. acs.org

Palladium and Cobalt Catalysts: Palladium nanoparticles and cobalt-based catalysts have also proven effective for the N-benzylation of anilines. researchgate.netrsc.org

Base Metal Catalysts: Inexpensive and abundant metals like iron and nickel are gaining attention for promoting N-alkylation reactions under greener conditions. researchgate.net

Base Catalysis: In reactions with alkyl halides (e.g., 2-fluorobenzyl bromide), a base such as potassium tert-butoxide or potassium carbonate is typically required to neutralize the hydrogen halide byproduct and drive the reaction to completion. researchgate.net

Yield Enhancement and Purity Control in Synthetic Processes

Maximizing the yield and ensuring high purity of the final product are paramount, especially in scalable industrial processes. Several strategies can be employed during the synthesis of this compound.

Stoichiometry Control: Using a slight excess of one of the reactants, typically the more accessible or less expensive one, can help drive the reaction to completion. youtube.com

Reaction Conditions: As discussed, fine-tuning the solvent, temperature, catalyst, and base is essential. For example, the yield for the N-benzylation of 2-nitroaniline was reported as 64%, while a para-methoxy aniline under similar conditions gave an 86% yield, indicating that electronic effects of substituents on the aniline ring are significant. acs.org

Minimizing Side Reactions: The primary challenge in the N-alkylation of primary amines is preventing the formation of the tertiary amine byproduct. This can often be controlled by careful selection of the catalyst and reaction conditions. The presence of the electron-withdrawing nitro group on the 2-methoxy-5-nitroaniline precursor reduces the nucleophilicity of the resulting secondary amine, which naturally disfavors a second alkylation event.

Purification Methods: After the reaction is complete, effective purification is necessary to isolate the target compound. Common laboratory and industrial techniques include recrystallization, which is effective for crystalline solids, or column chromatography for more challenging separations. chemicalbook.com The choice of solvent for recrystallization or the eluent system for chromatography is critical for achieving high purity. chemicalbook.com

By systematically optimizing these parameters, the synthesis can be tailored to produce this compound with high yield and purity, facilitating its use in subsequent applications.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 2 Fluorobenzyl 2 Methoxy 5 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline can be achieved.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) bridge protons, the methoxy (B1213986) group protons, and the amine proton.

The aromatic region is expected to be complex due to the substitution patterns on both rings. The protons on the 2-methoxy-5-nitroaniline (B165355) moiety are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, leading to specific chemical shifts. Similarly, the protons on the 2-fluorobenzyl ring are affected by the fluorine atom and their position relative to the methylene bridge. The methylene protons would likely appear as a doublet due to coupling with the N-H proton, and the methoxy protons would be a sharp singlet. The amine proton's chemical shift can be variable and its signal may be broad.

Table 1: Predicted ¹H NMR Data for this compound This data is illustrative and based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-6 (aniline ring) |

| ~7.40-7.20 | m | 4H | H-3', H-4', H-5', H-6' (benzyl ring) |

| ~6.85 | dd | 1H | H-4 (aniline ring) |

| ~6.70 | d | 1H | H-3 (aniline ring) |

| ~5.50 | t (broad) | 1H | N-H |

| ~4.50 | d | 2H | CH₂ (methylene bridge) |

| ~3.90 | s | 3H | OCH₃ |

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, t: triplet

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms will have characteristic chemical shifts. The carbon of the methylene bridge will be found in the aliphatic region, as will the carbon of the methoxy group.

Table 2: Predicted ¹³C NMR Data for this compound This data is illustrative and based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 (d) | C-2' (benzyl ring) |

| ~155.0 | C-2 (aniline ring) |

| ~141.0 | C-5 (aniline ring) |

| ~139.0 | C-1 (aniline ring) |

| ~132.0 (d) | C-1' (benzyl ring) |

| ~130.0 (d) | C-4' (benzyl ring) |

| ~129.0 (d) | C-6' (benzyl ring) |

| ~125.0 (d) | C-5' (benzyl ring) |

| ~116.0 (d) | C-3' (benzyl ring) |

| ~115.0 | C-6 (aniline ring) |

| ~110.0 | C-4 (aniline ring) |

| ~105.0 | C-3 (aniline ring) |

| ~56.0 | OCH₃ |

| ~48.0 | CH₂ (methylene bridge) |

(d) indicates splitting due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will likely show coupling to the nearby protons on the aromatic ring (H-3' and potentially H-4'), which can be observed in either the ¹H or ¹⁹F spectrum, confirming the position of the fluorine atom on the benzyl ring.

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity of the protons on both the aniline and benzyl rings. For example, it would show correlations between adjacent protons on each aromatic ring, helping to assign their specific positions. A correlation between the N-H proton and the CH₂ methylene protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This would allow for the definitive assignment of the carbons in the CH₂, OCH₃, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene (CH₂) protons to carbons in both the aniline and benzyl rings (C-1 and C-1'), confirming the N-benzyl linkage. It would also help in assigning the quaternary (non-protonated) carbons by showing correlations from nearby protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretch of the secondary amine would appear as a distinct band. The aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups are observed just below this value. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The C-O stretching of the methoxy group and the C-F stretch of the fluorobenzyl moiety would also give rise to characteristic bands in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound This data is illustrative and based on the analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂ & OCH₃) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1340 | Symmetric NO₂ Stretch | Nitro Group |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1220 | C-F Stretch | Fluoroaromatic |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a vibrational fingerprint of the molecule. The Raman spectrum is characterized by distinct bands corresponding to the stretching and bending modes of its various functional groups.

Key vibrational modes expected in the Raman spectrum include:

Nitro Group (NO₂) Vibrations: The nitro group is a strong Raman scatterer. Its symmetric and asymmetric stretching vibrations are expected to produce prominent bands. Typically, the symmetric stretch (νs) appears in the 1300–1370 cm⁻¹ region, while the asymmetric stretch (νas) is found at higher wavenumbers, around 1500–1560 cm⁻¹.

Aromatic Ring Vibrations: The two aromatic rings (the nitroaniline and fluorobenzyl moieties) will exhibit several characteristic bands. C-C stretching vibrations within the rings typically appear in the 1400–1600 cm⁻¹ range. The "ring breathing" mode, a uniform expansion and contraction of the ring, provides a sharp and intense band, often below 1000 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methylene bridge (-CH₂-) is expected in the 2850–2960 cm⁻¹ range.

Other Key Vibrations: The C-N stretching vibration of the amine linkage and the C-O stretching of the methoxy group will also be present. The C-F stretching vibration from the fluorobenzyl group is expected to appear in the 1000–1400 cm⁻¹ region, though it can sometimes be weak in Raman spectra.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on both aromatic rings. |

| Methylene C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching of the -CH₂- group. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. |

| Aromatic C-C Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond on the benzyl ring. |

| Ring Breathing | 800 - 1000 | Collective in-plane vibration of the aromatic rings. |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its delocalized π-system. The molecule's structure, featuring electron-donating groups (the secondary amine and methoxy group) and a strong electron-withdrawing group (the nitro group) attached to an aromatic system, facilitates significant intramolecular charge transfer (ICT).

The spectrum is expected to show at least two main absorption bands:

A high-energy band in the UV region (typically < 300 nm) corresponding to π→π* transitions localized within the aromatic rings.

A lower-energy, intense band extending into the visible region (around 380-450 nm). This band is attributed to the ICT transition, where electron density moves from the electron-rich methoxy-aniline portion (the donor) to the electron-deficient nitro group (the acceptor) upon photoexcitation. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), primarily located on the aniline ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the nitro group. scielo.org.za

The exact position and intensity of these bands are influenced by the substitution pattern and the solvent environment.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ (nm) | Description |

| π→π* (Localized) | < 300 | Excitation within the π-electron system of the individual aromatic rings. |

| π→π* (ICT) | 380 - 450 | Intramolecular Charge Transfer from the methoxy-aniline moiety to the nitro group (HOMO→LUMO). |

Nitroaromatic compounds, including this compound, are generally known to be weakly fluorescent or non-fluorescent. The presence of the electron-withdrawing nitro group often introduces efficient non-radiative decay pathways for the excited state, such as intersystem crossing to the triplet state, which effectively quenches fluorescence.

Any observable fluorescence would likely be characterized by:

Low Quantum Yield: The efficiency of fluorescence emission is expected to be very low.

Large Stokes Shift: A significant difference between the absorption and emission maxima would be anticipated, reflecting the substantial change in geometry and charge distribution in the ICT excited state compared to the ground state.

Solvent Sensitivity: The emission wavelength and intensity would be highly dependent on the solvent polarity, similar to the absorption spectrum.

The strong intramolecular charge-transfer (ICT) character of this compound makes its electronic absorption spectrum highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

The excited state of the molecule, formed during the ICT transition, is significantly more polar than the ground state. As a result, polar solvents will stabilize the excited state more effectively than the ground state. This differential stabilization lowers the energy gap for the electronic transition, leading to a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.net For example, the absorption maximum (λₘₐₓ) in a polar solvent like water would be at a longer wavelength than in a nonpolar solvent like cyclohexane. researchgate.net This positive solvatochromism is a hallmark of molecules with a dominant ICT transition.

Interactive Data Table: Predicted Solvatochromic Shift for the ICT Band

| Solvent | Polarity | Expected Shift in λₘₐₓ |

| Cyclohexane | Low | Shorter Wavelength (Blue-shifted) |

| Dioxane | Low-Medium | Intermediate Wavelength |

| Acetonitrile (B52724) | High | Longer Wavelength (Red-shifted) |

| Water | Very High | Longest Wavelength (Red-shifted) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can provide an unambiguous elemental composition. nih.gov

The molecular formula of the compound is C₁₄H₁₂FN₃O₃. Its calculated monoisotopic mass is 289.08627 u. In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as the protonated molecule, [M+H]⁺.

Calculated Exact Mass for C₁₄H₁₂FN₃O₃: 289.08627 u

Calculated Exact Mass for [M+H]⁺ (C₁₄H₁₃FN₃O₃⁺): 290.09410 u

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. The collision-induced dissociation of the protonated molecule is expected to proceed through characteristic pathways. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to two major fragments: the 2-fluorobenzyl cation and the 2-methoxy-5-nitroaniline radical cation. nih.govmiamioh.edu

Interactive Data Table: Predicted HRMS Fragments for [C₁₄H₁₃FN₃O₃]⁺

| m/z (u) | Formula | Description |

| 290.09410 | [C₁₄H₁₃FN₃O₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 168.05349 | [C₇H₈N₂O₃]⁺˙ | 2-methoxy-5-nitroaniline radical cation, from cleavage of the benzylic C-N bond. |

| 109.04478 | [C₇H₆F]⁺ | 2-fluorobenzyl cation, from cleavage of the benzylic C-N bond. |

| 153.03000 | [C₆H₅N₂O₃]⁺ | Loss of a methyl radical (·CH₃) from the m/z 168 fragment. |

| 122.03712 | [C₇H₆NO]⁺ | Loss of NO₂ from the m/z 168 fragment. |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would be predicted to involve the cleavage of the benzylic C-N bond and bonds within the methoxy and nitro functional groups. For instance, a primary fragmentation event would likely be the loss of the 2-fluorobenzyl group. The masses of the resulting fragments are meticulously measured to deduce the elemental composition of each piece, allowing for a reconstruction of the parent molecule's connectivity.

Detailed, experimentally verified data and fragmentation tables for this compound are not currently available in published scientific literature. The fragmentation patterns described are based on established principles of mass spectrometry for analogous structures.

| Predicted Fragment | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 277.10 | - |

| [M - C7H6F]⁺ | 168.05 | Loss of fluorobenzyl radical |

| [C7H6F]⁺ | 109.04 | 2-fluorobenzyl cation |

| [M+H - NO2]⁺ | 231.10 | Loss of nitro group |

| [M+H - CH3]⁺ | 262.08 | Loss of methyl radical |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

To perform single-crystal XRD, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

This analysis would yield precise data on:

Molecular Conformation: The dihedral angles between the two aromatic rings and the orientation of the methoxy and nitro substituents.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular forces like hydrogen bonds or π-stacking.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal structure.

A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure for this compound has not been deposited or published to date. Therefore, no experimental data on its absolute configuration or crystal packing is available.

| Crystallographic Parameter | Data (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| β (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. Instead of a single crystal, a fine powder of this compound would be exposed to an X-ray beam. The scattered X-rays are detected at various angles, producing a diffractogram that plots intensity versus the diffraction angle (2θ).

This pattern is characteristic of the compound's crystal structure and can be used for:

Phase Identification: Confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard.

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

As with single-crystal XRD, publicly accessible, peer-reviewed powder X-ray diffraction data for this compound is not available. The generation of a reference PXRD pattern would require experimental synthesis and analysis of the compound.

Computational and Theoretical Investigations of N 2 Fluorobenzyl 2 Methoxy 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens to examine molecular properties at the atomic level. For N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline, these calculations are instrumental in understanding its stability, electronic behavior, and interaction with light.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study nitroaniline derivatives to determine their optimized geometry and electronic properties. researchgate.net In the case of this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

Basis Set Selection and Exchange-Correlation Functionals (e.g., B3LYP, CAM-B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) are commonly used to provide a good balance between accuracy and computational cost. nih.gov

The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that often yields reliable results for a wide range of chemical systems. epstem.net For studying specific properties like charge transfer, long-range corrected functionals such as CAM-B3LYP are often employed to provide more accurate descriptions. rsc.org The selection of these computational parameters is a critical step in ensuring the reliability of the theoretical predictions for the molecule's properties.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that can predict the electronic excited states of molecules. researchgate.net By calculating the energies of these excited states, it is possible to simulate the molecule's electronic absorption spectrum, which is a key experimental identifier.

These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitroaniline derivatives, the electronic transitions are often characterized by intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. chemrxiv.org TD-DFT studies, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, are invaluable for interpreting experimental UV-vis spectra and understanding the nature of the electronic transitions. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding the chemical bonding and reactivity of molecules. For this compound, analyzing its molecular orbitals offers profound insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to nucleophilic and electrophilic attack, respectively. This analysis is fundamental for predicting its reaction mechanisms and designing new derivatives with tailored reactivity.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -2.50 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.75 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the interactions between orbitals within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. researchgate.net This analysis provides quantitative information about intramolecular and intermolecular interactions, such as hydrogen bonding and hyperconjugation.

For this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bonds, for example, between the amino group and the nitro group, which can significantly stabilize the molecular structure. It also quantifies the delocalization of electron density between filled and empty orbitals, which is a measure of hyperconjugative interactions. These interactions play a crucial role in the molecule's stability and electronic properties. The stabilization energies calculated through NBO analysis offer a quantitative measure of the strength of these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | σ(C1-C6) | 5.20 | Hyperconjugation |

| LP(2) O4 | σ(N5-C2) | 2.85 | Hyperconjugation |

| σ(C3-H12) | σ*(C2-C1) | 1.98 | C-H...π interaction |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in understanding the electrostatic interactions and predicting the sites of chemical reactivity. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions.

Elucidation of Electrostatic Interactions and Reactive Sites

For this compound, the MEP map is expected to reveal distinct regions of electrostatic potential, guiding its molecular interactions.

Negative Potential Regions (Electrophilic Sites): The most intense red areas are anticipated to be localized around the oxygen atoms of the nitro (NO₂) group. This is due to the high electronegativity of oxygen, making this site a primary target for electrophiles and a strong hydrogen bond acceptor. The nitrogen atom of the aniline (B41778) group and the oxygen of the methoxy (B1213986) group would also exhibit negative potential, albeit to a lesser extent.

Positive Potential Regions (Nucleophilic Sites): Blue regions, indicating positive electrostatic potential, are expected around the hydrogen atoms of the amine (N-H) group and the hydrogens of the aromatic rings. These sites are susceptible to attack by nucleophiles. The amine hydrogens, in particular, would be significant hydrogen bond donors.

Influence of Substituents:

Nitro Group (NO₂): As a strong electron-withdrawing group, it significantly increases the positive potential on the aniline ring, enhancing its susceptibility to nucleophilic attack.

Amine (-NH-) and Methoxy (-OCH₃) Groups: These electron-donating groups increase the electron density on the aniline ring, particularly at the ortho and para positions relative to them.

Fluorine Atom (-F): The electronegative fluorine atom on the benzyl (B1604629) ring will create a localized region of negative potential around itself and influence the charge distribution on that ring.

Computational studies on related nitroaniline molecules confirm that the reactive sites can be effectively predicted using MEP surfaces. For instance, in various substituted nitroanilines, the nitro group consistently appears as the region of most negative potential, while the amine protons are the most electropositive sites. This distribution dictates how the molecule interacts with other polar molecules, solvents, or biological receptors.

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in technologies like frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor (D-A) groups tend to possess significant NLO properties.

This compound possesses key structural features for NLO activity: an electron-donating amino group and an electron-withdrawing nitro group attached to a π-conjugated aniline ring system.

Calculation of Molecular Polarizability (α) and Hyperpolarizability (β, γ)

The NLO properties of a molecule are quantified by its polarizability and hyperpolarizability tensors.

Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field, leading to an induced dipole moment.

First Hyperpolarizability (β): Measures the second-order (first non-linear) response. A non-zero β value is a prerequisite for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second Hyperpolarizability (γ): Relates to the third-order NLO response.

These parameters are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). While specific calculated values for this compound are not available, data from analogous compounds illustrate the expected scale of these properties. For example, the prototypical NLO molecule, p-nitroaniline, is often used as a reference. Computational studies on N-benzyl-2-methyl-4-nitro aniline (BNA), a structurally related compound, predicted a first hyperpolarizability (β) of 0.225355 x 10⁻³⁰ esu, highlighting its potential as an NLO material.

Table 1: Comparison of Calculated NLO Properties for Related Nitroaniline Compounds

| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| p-Nitroaniline | DFT | Value not specified | Value not specified | Reference value |

| N-benzyl-2-methyl-4-nitro aniline (BNA) | DFT/B3LYP | Value not specified | Value not specified | 94.69 (0.225x10⁻³⁰ esu) |

Note: This table is for illustrative purposes, showing values for related compounds due to the absence of specific data for this compound.

Structure-NLO Property Relationships in this compound Derivatives

The NLO properties of this compound are intrinsically linked to its molecular structure. The interaction between the electron-donating groups (the secondary amine and the methoxy group) and the strong electron-withdrawing nitro group creates a significant intramolecular charge transfer (ICT) system across the π-electron bridge of the aniline ring. This ICT is crucial for a large first hyperpolarizability (β).

The introduction of the 2-fluorobenzyl group adds complexity. While not directly part of the primary π-conjugated system of the aniline core, it can influence the NLO properties in several ways:

Inductive Effects: The electronegative fluorine atom can influence the electron-donating strength of the amine nitrogen through inductive effects.

Steric Effects: The bulky benzyl group can cause a twist in the molecular geometry, potentially affecting the planarity of the aniline system and thus the efficiency of the π-conjugation and ICT.

Crystal Packing: In the solid state, the shape of the entire molecule, including the fluorobenzyl substituent, will dictate the crystal symmetry. A non-centrosymmetric crystal structure is essential for observing a bulk second-order NLO effect like SHG.

Thermodynamic and Spectroscopic Property Simulations

Computational chemistry allows for the simulation of various thermodynamic and spectroscopic properties, providing insights that complement experimental data. These simulations are typically performed using DFT methods, which can predict properties such as vibrational frequencies with a good degree of accuracy.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule. Each vibrational mode corresponds to a specific motion of atoms (stretching, bending, twisting) and absorbs energy at a characteristic frequency. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

For this compound, the simulated vibrational spectrum would be expected to show characteristic peaks corresponding to its various functional groups. The theoretical wavenumbers, once scaled to correct for systematic errors in the computational method, typically show good agreement with experimental values.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic, -CH₂-) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (amine) | Stretching | 1250 - 1350 |

| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-F (fluoroaromatic) | Stretching | 1100 - 1250 |

Note: These are general ranges and the precise frequencies for the title compound would require specific DFT calculations.

The simulated spectra are invaluable for interpreting complex experimental results where many vibrational modes may overlap. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to the specific atomic motions that contribute to it.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Predicting NMR chemical shifts through computational methods offers a powerful tool for validating experimental data and understanding the electronic environment of atomic nuclei. For this compound, theoretical chemical shifts can be calculated using quantum mechanical models. These predictions are based on the principle that the magnetic field experienced by a nucleus is shielded by the surrounding electron density, which is unique for each atom in a molecule.

Although a specific, publicly available study detailing the predicted NMR chemical shifts for this compound is not available, general principles of NMR prediction can be applied. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the fluorine atom, as well as the electron-donating effect of the methoxy and amino groups. The protons and carbons of the aromatic rings would exhibit shifts characteristic of their substituted environment.

Table 1: Predicted NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

| Methylene (B1212753) Protons (-CH2-) | 4.0 - 4.5 |

| Methoxy Protons (-OCH3) | 3.8 - 4.0 |

| Amine Proton (-NH-) | 5.0 - 6.0 |

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-CH2-) | 45 - 55 |

| Methoxy Carbon (-OCH3) | 55 - 60 |

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual values would require specific computational analysis.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for understanding the stability and reactivity of a molecule. These values can be computed to predict the spontaneity of reactions involving this compound and its conformational stability. Such calculations are typically performed using methods like Density Functional Theory (DFT). The results of these calculations provide a thermodynamic profile of the molecule.

Table 2: Calculated Thermodynamic Properties (Illustrative)

| Parameter | Calculated Value |

|---|---|

| Enthalpy (H) | Data not available |

| Entropy (S) | Data not available |

| Gibbs Free Energy (G) | Data not available |

Note: Specific thermodynamic values for this compound require dedicated computational studies which are not publicly available.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to predicting the physical properties of a solid-state material, such as its melting point, solubility, and morphology.

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in the crystal packing of this compound. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute significantly to the cohesive energy of the crystal. Other non-covalent forces, such as van der Waals interactions, also influence the close packing of molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Advanced Applications and Derivatization Beyond Basic Synthesis

Role as a Key Intermediate in Complex Chemical Synthesis

The utility of substituted nitroanilines is well-established in the synthesis of high-value, complex organic molecules. The specific arrangement of functional groups allows for sequential and regioselective reactions to build intricate molecular architectures.

Precursor for Advanced Heterocyclic Compounds

Closely related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, are pivotal starting materials in the pharmaceutical industry. google.com This specific aniline (B41778) is a key intermediate in the synthesis of Osimertinib, a potent kinase inhibitor used in cancer therapy. google.comchemicalbook.com The synthesis pathway involves utilizing the aniline core to construct the complex heterocyclic system of the final drug molecule. google.com The process typically involves protecting the aniline, performing nitration, and then deprotecting it to yield the desired substituted nitroaniline. google.com This intermediate then undergoes further reactions to build the final, complex drug structure. google.comsfdchem.com The presence of the fluoro, methoxy (B1213986), and nitro groups on the aniline ring influences the reactivity and allows for the strategic construction of compounds like Osimertinib. google.com

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the creation of complex molecules from three or more simple starting materials in a single step. mdpi.com Amines are common building blocks in MCRs. The amino group of a substituted aniline like N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline can participate in various MCRs to rapidly generate libraries of structurally diverse heterocyclic compounds. mdpi.com For instance, aminoazoles, which share functional similarities with anilines, are used in Biginelli-like MCRs with aldehydes and active methylene (B1212753) compounds to produce different types of heterocyclic products. mdpi.com The efficiency and atom economy of MCRs make them highly valuable in drug discovery for creating large sets of compounds to study structure-activity relationships. mdpi.com

Material Science Applications

In material science, the focus shifts to leveraging the electronic and photophysical properties of molecules derived from this compound. The core structure is an excellent scaffold for creating chromophores used in dyes and pigments.

Development of Azo Dyes and Pigments from this compound Derived Chromophores

Azo dyes represent the largest class of commercial colorants, characterized by the presence of one or more azo groups (-N=N-). scialert.netnih.gov The precursor 2-methoxy-5-nitroaniline (B165355) is a well-known starting material for synthesizing azo dyes. scialert.netnih.govjayfinechem.com The synthesis involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aniline. scialert.netnih.gov

The N-(2-fluorobenzyl) group in the target compound would remain as a significant substituent on the final dye molecule, influencing its properties such as solubility, lightfastness, and color. The general structure provides a template for a wide array of colors, primarily in the yellow to orange and red spectrum. scialert.netdocsdrive.com

The synthesis of both monoazo and disazo dyes from the parent amine, 2-methoxy-5-nitroaniline, has been extensively documented. scialert.netorientjchem.org

Monoazo Dyes: A typical synthesis involves diazotizing 2-methoxy-5-nitroaniline with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5°C). scialert.netdocsdrive.com The resulting diazonium salt is then coupled with various aromatic compounds (couplers) such as 1-hydroxynaphthalene, 2-hydroxynaphthalene, or N-phenylnaphthylamine to produce a range of monoazo dyes. scialert.netscialert.net

Disazo Dyes: To create disazo systems, the initially formed monoazo compound, which must still possess a primary amino group, is subjected to a second diazotization and coupling sequence. orientjchem.org For example, 2-methoxy-5-nitroaniline can be diazotized and coupled with 3-chloroaniline. orientjchem.org The resulting amino-substituted monoazo compound is then diazotized again and coupled with a second coupler molecule (e.g., 1-naphthol, 3-aminophenol) to yield a disazo dye. orientjchem.org These dyes contain two azo linkages, which generally leads to deeper and more intense colors. scialert.netorientjchem.org

The color of an azo dye is directly related to its chemical structure, specifically the nature of the aromatic rings and the substituents they carry. scialert.net Electron-donating groups (auxochromes, e.g., -OH, -NH2) and electron-withdrawing groups (e.g., -NO2) on the aromatic systems flanking the azo chromophore significantly influence the electronic transitions and thus the absorbed wavelength of light. nih.gov

Studies on monoazo dyes derived from 2-methoxy-5-nitroaniline coupled with different naphthol and aminobenzene derivatives have shown that the position and nature of the coupler's substituents affect the maximum absorption wavelength (λmax). scialert.net For instance, dyes with broader absorption curves tend to have high tinctorial strength. orientjchem.org The presence of additional electron-donating or withdrawing groups can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum. docsdrive.com The relationship between the structure of the coupler and the resulting color is a key area of investigation for designing new dyes with specific hues. scialert.net

The table below summarizes the spectral properties of several monoazo dyes synthesized from the parent amine, 2-methoxy-5-nitroaniline, demonstrating the structure-color relationship.

| Coupler Used | Resulting Dye Color | λmax (in Ethanol) | Molar Extinction Coefficient (εmax) |

| 1-Hydroxynaphthalene | Yellow | 490 nm | 1.8 x 10⁴ |

| 2-Hydroxynaphthalene | Orange | 496 nm | 1.6 x 10⁴ |

| N-Phenylnaphthylamine | Brown | 520 nm | 2.5 x 10⁴ |

| 1,3-Diaminobenzene | Brown | 520 nm | 1.4 x 10⁴ |

| 1,3-Dihydroxybenzene | Yellow | 430 nm | 1.9 x 10⁴ |

| 3-Aminophenol | Orange | 480 nm | 2.1 x 10⁴ |

Data compiled from studies on dyes derived from 2-methoxy-5-nitroaniline. scialert.net

Application in Polymer Coloring and Textile Research

The utility of this compound and its derivatives extends to the field of polymer and textile coloration. The inherent chromophoric properties of the nitroaniline system, combined with the potential for chemical modification, allow for the creation of dyes with high tinctorial strength and good fastness properties. Research in this area focuses on synthesizing disperse dyes that can be effectively applied to hydrophobic fibers such as polyester (B1180765) and nylon.

Derivatives of a related compound, 2-methoxy-5-nitroaniline, have been successfully used to create disazo disperse dyes. These dyes have demonstrated good color yield and have been effectively used for dyeing polyester and nylon 66 fabrics, showing good fastness to washing, rubbing, and light. sigmaaldrich.comorientjchem.org The presence of the methoxy and nitro groups on the aniline ring is crucial for the resulting color and stability of the dyes. orientjchem.org The introduction of the N-(2-fluorobenzyl) group in the target compound offers a route to potentially modify and enhance these properties, such as improving light fastness or altering the shade. The fluorine atom can increase the photostability and thermal resistance of the dye molecules.

| Dye Derivative | Light Fastness (Rating 1-8) | Wash Fastness (Rating 1-5) | Rubbing Fastness (Dry) (Rating 1-5) | Rubbing Fastness (Wet) (Rating 1-5) |

|---|---|---|---|---|

| Derivative A | 6 | 4-5 | 5 | 4 |

| Derivative B | 5-6 | 5 | 4-5 | 4-5 |

| Derivative C | 6 | 4 | 5 | 4 |

Exploration in Organic Electronics and Optoelectronic Devices

The electronic characteristics of this compound, arising from its electron-donating (methoxy, amino) and electron-withdrawing (nitro, fluorobenzyl) groups, make it a candidate for investigation in organic electronics and optoelectronics.

Potential as Organic Photoconductors

Research on analogous structures suggests that materials incorporating the 2-methoxy-5-nitroaniline moiety may exhibit photoconductive properties. sigmaaldrich.com Organic photoconductors are materials that become more electrically conductive when exposed to light. This property is central to technologies like photocopiers and laser printers. The absorption spectra of dyes derived from 2-methoxy-5-nitroaniline indicate high tinctorial strength, which is a prerequisite for efficient light absorption and subsequent charge generation, the fundamental processes in photoconductivity. sigmaaldrich.com The specific electronic structure of this compound could be tailored through further derivatization to optimize its performance as a photoconductive material.

Components in Charge Transfer Complexes

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. These complexes often exhibit unique optical and electronic properties not present in the individual components. The this compound molecule possesses both electron-donating and electron-accepting moieties, making it an interesting building block for CT complexes. The aniline nitrogen and the methoxy group can act as electron donors, while the nitro group and the fluorinated benzene (B151609) ring serve as electron acceptors. This intramolecular donor-acceptor character can be exploited in the design of new materials for applications in nonlinear optics and organic conductors.

Donor-Acceptor Systems for Advanced Materials

The concept of donor-acceptor systems is fundamental to the design of advanced organic materials for electronics. By chemically linking electron-donating and electron-accepting units, molecules can be engineered to have specific energy levels (HOMO and LUMO) that facilitate charge separation and transport. The structure of this compound provides a clear donor-acceptor framework. The methoxy-substituted aniline portion acts as the donor, while the nitro-functionalized ring and the fluorobenzyl group act as the acceptor. This architecture is a promising starting point for the synthesis of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where efficient charge separation and transport are critical for device performance.

Utilization in Chemical Sensing Systems

The reactivity and spectral properties of this compound and its derivatives can be harnessed for the development of chemical sensors.

Design of Chemo-sensors based on this compound Frameworks

Chemosensors are molecules designed to signal the presence of a specific chemical species through a detectable change, often a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The this compound framework can be modified to include a receptor site that selectively binds to a target analyte. Upon binding, the electronic properties of the molecule would be altered, leading to a change in its absorption or emission spectrum. For example, the aniline nitrogen could be functionalized to create a binding pocket for metal ions or anions. The interaction with the analyte would modulate the donor-acceptor characteristics of the molecule, resulting in a measurable optical response. The presence of the fluorine atom can also be exploited for developing sensors based on ¹⁹F NMR spectroscopy.

pH Indicators and Spectroscopic Probes

There is no available scientific literature to support the use of this compound or its derivatives as pH indicators or spectroscopic probes. The core chemical structure, while possessing chromophoric and auxochromic groups (nitro and amino groups, respectively), has not been reported to exhibit the necessary pH-dependent spectral shifts that would make it a viable candidate for these applications.

Catalyst Ligand Precursors and Coordination Chemistry

Similarly, the investigation into the role of this compound and its derivatives as catalyst ligand precursors or in coordination chemistry yielded no specific findings. The potential for the aniline nitrogen to act as a coordination site for metal ions exists in principle. However, the scientific community has not published any studies on the synthesis of metal complexes with ligands derived from this compound.

No documented methods for the synthesis of metal complexes using ligands derived from this compound were found. The primary amino group and the potential for derivatization could theoretically allow for the creation of Schiff base or other types of ligands, but no such derivatives or their subsequent metal complexes have been reported.

As there is no information on the synthesis of metal complexes from this compound derived ligands, there is consequently no data on their exploration in homogeneous or heterogeneous catalysis. The catalytic activity of such hypothetical complexes remains an unexplored area of chemical research.

Future Research Directions for this compound

The exploration of this compound, a substituted aromatic amine, is poised for significant advancement through the integration of modern chemical methodologies. While foundational knowledge of this compound exists, future research is steering towards more sustainable synthesis, deeper mechanistic understanding through advanced analytical techniques, and predictive insights from computational modeling. These avenues promise to unlock novel applications and refine its chemical utility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized for purity?

- Methodology : A typical approach involves nucleophilic aromatic substitution or reductive amination. For example, 2-methoxy-5-nitroaniline derivatives are synthesized by reacting 2-methoxy-5-nitroaniline with 2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purity optimization includes recrystallization from ethanol or methanol and monitoring via HPLC or TLC .

- Key parameters : Reaction time (8–12 hr), stoichiometric ratios (1:1.2 amine:alkylating agent), and inert atmosphere to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical tools :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305.1) .

- XRD : Single-crystal X-ray diffraction with SHELX software for absolute configuration determination .

Q. What solvent systems are optimal for solubility studies of this compound?

- Experimental design : Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). For example, analogs like 2-methoxy-5-nitroaniline show limited solubility in water but dissolve in methanol (100 µg/mL) . Use UV-Vis spectroscopy (λmax ~350–400 nm for nitroaromatics) to quantify solubility gradients .

Advanced Research Questions

Q. How do intermolecular interactions in crystalline this compound influence its optical properties?

- Crystallographic analysis : Antiparallel dipole stacking (observed in 2-methoxy-5-nitroaniline crystals) creates charge-transfer complexes, shifting absorption to longer wavelengths (bathochromic shift). Use SHELXL for refinement and Hirshfeld surface analysis to quantify π-π and C–H···O interactions .

- Spectroscopic correlation : Compare solid-state UV-Vis (e.g., λmax 450 nm) vs. solution-phase data to identify aggregation effects .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- DFT approaches : Use the Becke three-parameter hybrid functional (B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Reactivity studies : Simulate nitro-group reduction pathways (e.g., catalytic hydrogenation) using Gaussian09 to optimize transition states and activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for nitroaromatic analogs?

- Case study : If one study reports antimicrobial activity (MIC 10 µg/mL) while another shows no effect, validate via:

- Dose-response assays : Test across a wider concentration range (1–100 µg/mL).